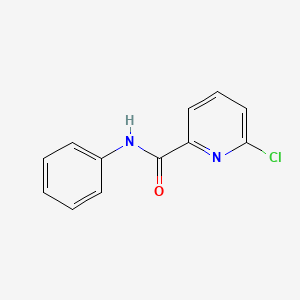
6-chloro-N-phenylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-phenylpicolinamide is a chemical compound with the molecular formula C12H9ClN2O It is a derivative of picolinamide, where a chlorine atom is substituted at the 6th position of the pyridine ring and a phenyl group is attached to the nitrogen atom of the carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-phenylpicolinamide typically involves the reaction of 6-chloropicolinic acid with aniline in the presence of a coupling agent. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by the addition of aniline to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-N-phenylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the chlorine atom is replaced by an aryl group.
Applications De Recherche Scientifique
6-chloro-N-phenylpicolinamide has several applications in scientific research:
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-chloro-N-phenylpicolinamide and its derivatives involves binding to specific molecular targets. For instance, as a modulator of mGlu4, it binds to the receptor and enhances its activity, which can lead to neuroprotective effects in the context of neurological diseases . In the case of its antitumor activity, the compound may inhibit specific kinases or interfere with cellular signaling pathways that are crucial for cancer cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenylpicolinamide: The parent compound without the chlorine substitution.
4-chloro-N-phenylpicolinamide: A similar compound with the chlorine atom at the 4th position of the pyridine ring.
Phenylpicolinamide derivatives: Various derivatives with different substituents on the phenyl or pyridine rings.
Uniqueness
6-chloro-N-phenylpicolinamide is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine substitution at the 6th position can enhance the compound’s ability to interact with certain molecular targets, making it a valuable compound for research in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C12H9ClN2O |
|---|---|
Poids moléculaire |
232.66 g/mol |
Nom IUPAC |
6-chloro-N-phenylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O/c13-11-8-4-7-10(15-11)12(16)14-9-5-2-1-3-6-9/h1-8H,(H,14,16) |
Clé InChI |
LPWNNEBHXJMYRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


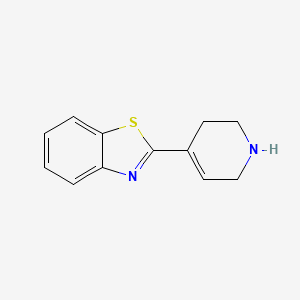
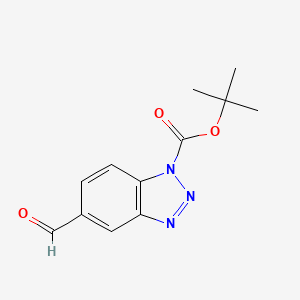
![4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline](/img/structure/B13967152.png)

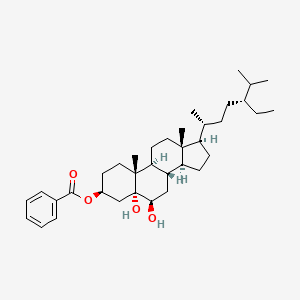
![(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)
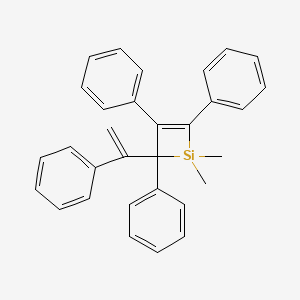
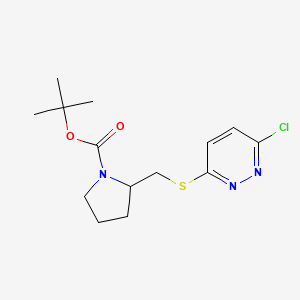
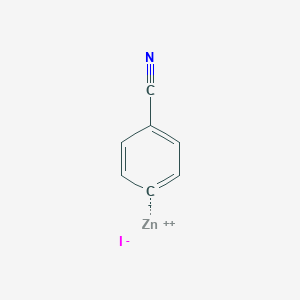
![6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane](/img/structure/B13967209.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)
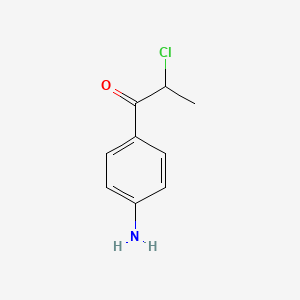
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone](/img/structure/B13967221.png)
![2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13967232.png)
